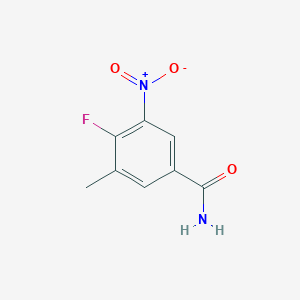
4-Fluoro-3-methyl-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methyl-5-nitrobenzamide is an organic compound with the molecular formula C8H7FN2O3 It is a derivative of benzamide, featuring a fluoro group at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-5-nitrobenzamide typically involves the nitration of 4-fluoro-3-methylbenzamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, reaction time, and the concentration of reagents. The use of continuous-flow reactors can enhance the efficiency and safety of the nitration process by providing better control over reaction parameters and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-Fluoro-3-methyl-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-Fluoro-3-methyl-5-nitrobenzoic acid and ammonia.
Scientific Research Applications
4-Fluoro-3-methyl-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: As a versatile intermediate, it is employed in the synthesis of more complex organic molecules for various research purposes.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-5-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The fluoro and nitro groups can enhance its binding affinity and specificity towards target molecules, making it a valuable compound for drug design and development.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrobenzamide: Lacks the methyl group at the 3-position.
3-Methyl-4-nitrobenzamide: Lacks the fluoro group at the 4-position.
4-Fluoro-3-methylbenzamide: Lacks the nitro group at the 5-position.
Uniqueness
4-Fluoro-3-methyl-5-nitrobenzamide is unique due to the presence of all three functional groups (fluoro, methyl, and nitro) on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7FN2O3 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
4-fluoro-3-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C8H7FN2O3/c1-4-2-5(8(10)12)3-6(7(4)9)11(13)14/h2-3H,1H3,(H2,10,12) |
InChI Key |
XOYRAVJHDWQNQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)

![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)

![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)



![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)


